molecular formula C25H29NO2 B1385525 N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline CAS No. 1040686-14-3

N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline

Cat. No.: B1385525
CAS No.: 1040686-14-3
M. Wt: 375.5 g/mol
InChI Key: LFSOCDGUOKAPAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 4-tert-butylbenzyl chloride with 3-(2-phenoxyethoxy)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps to the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted anilines.

Scientific Research Applications

N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-(2-phenoxyethoxy)-aniline
  • N-[4-(Methoxy)benzyl]-3-(2-phenoxyethoxy)-aniline
  • N-[4-(Ethyl)benzyl]-3-(2-phenoxyethoxy)-aniline

Uniqueness

N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-25(2,3)21-14-12-20(13-15-21)19-26-22-8-7-11-24(18-22)28-17-16-27-23-9-5-4-6-10-23/h4-15,18,26H,16-17,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSOCDGUOKAPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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